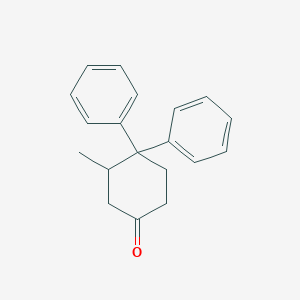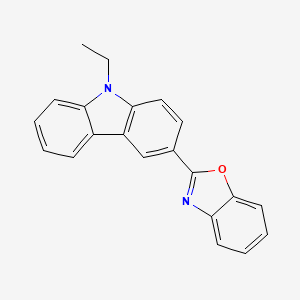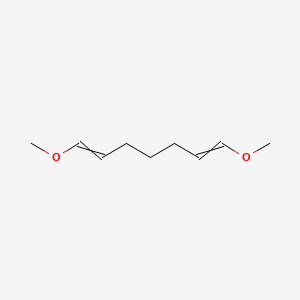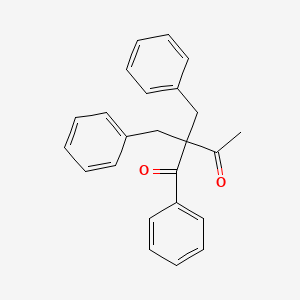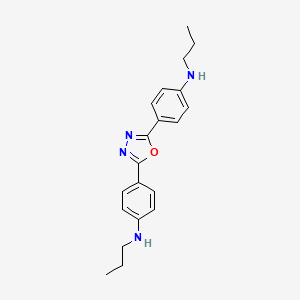
4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis(N-propylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-propylaniline) is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-propylaniline) typically involves the reaction of hydrazides with carboxylic acids, aldehydes, or acid chlorides, followed by cyclization of the resulting acylhydrazine by the action of a dehydrating agent, such as thionyl chloride (SOCl₂), phosphoryl chloride (POCl₃), or phosphoric anhydride (P₄O₁₀) . Another method involves the condensation of bis-acid hydrazides with alkyl or aryl isothiocyanates in ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-propylaniline) can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: MnO₂, KMnO₄, Pb₃O₄, Pb₂O₃, PbO₂.
Reduction: NaBH₄, LiAlH₄.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-propylaniline) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-propylaniline) involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence its biological activity and material properties . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline
- 3,3’-bi(1,2,4-oxadiazole)-5,5’-diylbis
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-1-oxide
Uniqueness
4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-propylaniline) is unique due to its specific substitution pattern and the presence of propyl groups on the aniline moieties
Propiedades
Número CAS |
138172-80-2 |
|---|---|
Fórmula molecular |
C20H24N4O |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
N-propyl-4-[5-[4-(propylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C20H24N4O/c1-3-13-21-17-9-5-15(6-10-17)19-23-24-20(25-19)16-7-11-18(12-8-16)22-14-4-2/h5-12,21-22H,3-4,13-14H2,1-2H3 |
Clave InChI |
SOUJCKYZZXJAFK-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



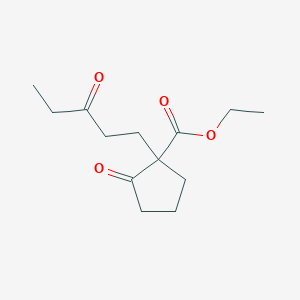
![[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol](/img/structure/B14269931.png)
![4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal](/img/structure/B14269954.png)


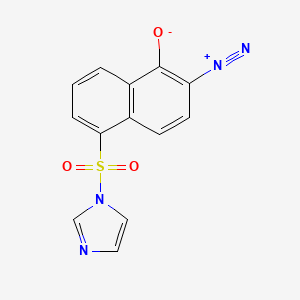
![4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride](/img/structure/B14269985.png)
![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)
